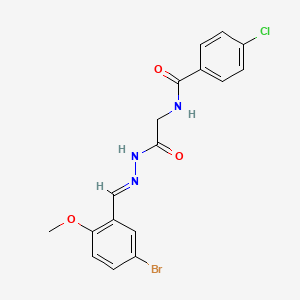![molecular formula C13H9ClINO2 B15015150 4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol CAS No. 5794-75-2](/img/structure/B15015150.png)
4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol is an organic compound that features a phenol group substituted with a chloro group and an imine linkage to a hydroxy-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol typically involves the condensation reaction between 4-chloro-2-aminophenol and 2-hydroxy-5-iodobenzaldehyde. The reaction is carried out in an ethanol solution under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The reaction conditions would be optimized for maximum yield and purity, and the process would be scaled up using industrial reactors. Purification might involve additional steps such as column chromatography or crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone.
Reduction: The imine linkage can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of 4-chloro-2-{[(2-hydroxy-5-iodophenyl)methyl]amino}phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity due to its phenol and imine functionalities.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol exerts its effects depends on its application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with enzyme activity.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell division.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol: Lacks the iodine substituent, which may affect its reactivity and biological activity.
4-chloro-2-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}phenol: The position of the iodine substituent is different, which can influence the compound’s properties.
Uniqueness
4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol is unique due to the presence of both chloro and iodine substituents, which can enhance its reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
5794-75-2 |
|---|---|
Molecular Formula |
C13H9ClINO2 |
Molecular Weight |
373.57 g/mol |
IUPAC Name |
4-chloro-2-[(2-hydroxy-5-iodophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9ClINO2/c14-9-1-3-13(18)11(6-9)16-7-8-5-10(15)2-4-12(8)17/h1-7,17-18H |
InChI Key |
GQVDOAXAMBDRTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=CC2=C(C=CC(=C2)I)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015077.png)
![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B15015097.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15015112.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15015115.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15015121.png)
![Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate](/img/structure/B15015123.png)

![N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)](/img/structure/B15015131.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide](/img/structure/B15015155.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B15015158.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15015165.png)
![1-[(4-{2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine](/img/structure/B15015171.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B15015172.png)
![N'-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B15015177.png)
